molecular formula C8H15N3O B13524894 2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethan-1-amine

2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethan-1-amine

Cat. No.: B13524894
M. Wt: 169.22 g/mol
InChI Key: DTUYQPWFGMQGBO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function . The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanamine group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)oxyethanamine

InChI

InChI=1S/C8H15N3O/c1-6-8(12-5-4-9)7(2)11(3)10-6/h4-5,9H2,1-3H3

InChI Key

DTUYQPWFGMQGBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)OCCN

Origin of Product

United States

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